
Vildagliptin Carboxylic Acid Metabolite
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Carboxylic Acid Metabolite involves the hydrolysis of Vildagliptin. This reaction is catalyzed by dipeptidyl peptidase enzymes in the human body . The industrial production methods for Vildagliptin itself involve several steps, including the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then further reacted to produce Vildagliptin .
Análisis De Reacciones Químicas
Types of Reactions
Vildagliptin Carboxylic Acid Metabolite undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from Vildagliptin.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the metabolite.
Substitution: The metabolite can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major product formed from the hydrolysis of Vildagliptin is the this compound itself . Other products can be formed depending on the specific reactions and conditions applied.
Aplicaciones Científicas De Investigación
Diabetes Management
Vildagliptin carboxylic acid metabolite is primarily utilized for improving glycemic control in type 2 diabetes patients. Clinical studies have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels when administered alongside standard diabetes treatments .
Renal Impairment Studies
Studies have shown that renal impairment affects the pharmacokinetics of vildagliptin and its metabolite. In patients with severe renal impairment, plasma levels of M20.7 were significantly elevated, indicating a need for dose adjustments in this population .
Potential Anti-inflammatory Effects
The induction of S100 proteins suggests that M20.7 may have implications beyond glucose metabolism, potentially influencing inflammatory pathways . This could open avenues for research into its role in conditions characterized by chronic inflammation.
Case Study 1: Efficacy in Type 2 Diabetes
In a clinical trial involving patients with type 2 diabetes, administration of vildagliptin resulted in a significant decrease in fasting plasma glucose levels and HbA1c after 24 weeks of treatment. The study highlighted the importance of M20.7 as a contributor to these metabolic improvements through its action on incretin hormones .
Case Study 2: Impact on Renal Function
A study assessing the pharmacokinetics of vildagliptin and M20.7 in subjects with varying degrees of renal function found that while vildagliptin levels increased significantly in those with renal impairment, M20.7 showed a more pronounced increase, necessitating careful monitoring and potential dose adjustments for safe use .
Comparative Data Table
Parameter | Vildagliptin | This compound (M20.7) |
---|---|---|
Chemical Structure | C17H25N3O2 | C17H26N2O4 |
Mechanism of Action | Dipeptidyl peptidase-4 inhibitor | Prolongs GLP-1/GIP action; induces inflammatory markers |
Primary Use | Type 2 diabetes management | Enhancing effects of vildagliptin; potential anti-inflammatory applications |
Pharmacokinetics | Rapid absorption; half-life ~2.8h | Increased plasma levels in renal impairment |
Mecanismo De Acción
The mechanism of action of Vildagliptin Carboxylic Acid Metabolite involves its interaction with dipeptidyl peptidase-4 (DPP-4) enzymes. By inhibiting DPP-4, the metabolite prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which promote insulin secretion and regulate blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin Carboxylic Acid Metabolite: Another DPP-4 inhibitor metabolite with similar pharmacological properties.
Saxagliptin Carboxylic Acid Metabolite: Similar in its mechanism of action and use in diabetes treatment.
Uniqueness
Vildagliptin Carboxylic Acid Metabolite is unique due to its specific interaction with DPP-4 and its pharmacokinetic profile. It has a distinct metabolic pathway and is studied for its specific effects on glucose regulation and insulin secretion .
Actividad Biológica
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. Its major metabolite, Vildagliptin Carboxylic Acid (M20.7), plays a significant role in its pharmacological effects. This article explores the biological activity of M20.7, highlighting its mechanisms of action, metabolic pathways, and implications for therapeutic use.
Metabolism and Pharmacokinetics
Vildagliptin undergoes extensive metabolism, primarily through hydrolysis at the cyano group to produce M20.7, which accounts for approximately 55% of the total plasma radioactivity after administration . The pharmacokinetics of M20.7 differ significantly under various physiological conditions:
- Renal Impairment : In patients with severe renal impairment, plasma levels of M20.7 increased by 7.51 times compared to normal levels, indicating altered metabolism and excretion pathways .
- Hepatic Contribution : Studies show that hepatic DPP-4 activity is crucial for the hydrolysis of vildagliptin to M20.7, with significant interindividual variability observed in human liver samples .
M20.7 exhibits biological activity through various mechanisms:
- Gene Expression Modulation : Research indicates that both vildagliptin and M20.7 significantly induce the expression of pro-inflammatory genes such as S100A8 and S100A9 in human hepatoma cells (HepG2) and monocytic cells (HL-60). This induction occurs at concentrations as low as 1 µM for M20.7, suggesting a direct role in inflammatory pathways .
- DPP-4 Inhibition : While M20.7 does not inhibit DPP-4 activity directly, its structural properties contribute to the overall pharmacodynamic profile of vildagliptin, enhancing GLP-1 levels which are crucial for glucose homeostasis .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of M20.7:
- Hepatic Gene Regulation : An expression microarray analysis revealed that M20.7 treatment resulted in significant upregulation of inflammation-associated genes in HepG2 cells, similar to vildagliptin treatment .
- Impact on Insulin Secretion : In preclinical models, vildagliptin has been shown to enhance insulin secretion in response to glucose stimulation, with M20.7 contributing to this effect indirectly through GLP-1 modulation .
Comparative Biological Activity Table
Parameter | Vildagliptin | M20.7 (Carboxylic Acid Metabolite) |
---|---|---|
DPP-4 Inhibition | Yes | No |
Gene Expression Induction | Yes | Yes |
Impact on GLP-1 Levels | Significant | Indirectly through vildagliptin |
Renal Excretion | Major | Altered in renal impairment |
Hepatic Metabolism | High | Major pathway for conversion |
Propiedades
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNLUFQUDQQJU-FBXIQOIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676196 | |
Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565453-40-9 | |
Record name | L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.